![molecular formula C6H8Br2O2 B12558363 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 144080-23-9](/img/structure/B12558363.png)
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound with the molecular formula C6H8Br2O2. This compound is characterized by its unique bicyclic structure, which includes two bromine atoms and two oxygen atoms.
Vorbereitungsmethoden
The synthesis of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes:
Formation of the bicyclic acetal: This is achieved through a series of reactions involving the acrolein dimer, which undergoes cyclization and bromination to form the desired compound.
Reaction conditions: The reactions are generally carried out in solvents like dichloromethane at low temperatures, often using strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators
Analyse Chemischer Reaktionen
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The compound can undergo cationic polymerization, particularly in the presence of strong Lewis acids, to form polyacetals
Reagents and conditions: Common reagents include boron trifluoride etherate and trifluoromethanesulfonic acid.
Major products: The primary products of these reactions are polymers with specific structural units, such as tetrahydropyranoside units.
Wissenschaftliche Forschungsanwendungen
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Polymer chemistry: It is used as a monomer in the synthesis of polyacetals, which have applications in creating polysaccharide analogues with physiological activities.
Organic synthesis: The compound serves as a building block for more complex molecules, including bioactive natural products.
Material science: Its derivatives are explored for their potential use in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane primarily involves its ability to undergo ring-opening polymerization. The cationic polymerization process is initiated by strong Lewis acids, which facilitate the opening of the bicyclic ring and the formation of polymer chains . The molecular targets and pathways involved include the activation of the acetal oxygen atoms and the stabilization of the resulting carbocation intermediates .
Vergleich Mit ähnlichen Verbindungen
4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane can be compared with other bicyclic acetals such as:
6,8-Dioxabicyclo[3.2.1]octane (DBO): Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Contains a double bond, which alters its reactivity and polymerization behavior.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL):
These comparisons highlight the unique reactivity and potential applications of this compound, particularly in the field of polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
144080-23-9 |
---|---|
Molekularformel |
C6H8Br2O2 |
Molekulargewicht |
271.93 g/mol |
IUPAC-Name |
4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2 |
InChI-Schlüssel |
WARIHXOCSAGBJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2OCC1O2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.